molecular formula C7H14N2O3S B2898226 Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate CAS No. 2416230-50-5

Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate

Cat. No. B2898226
CAS RN: 2416230-50-5
M. Wt: 206.26
InChI Key: JGGSSWYOZAWHKX-UHFFFAOYSA-N
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Description

“Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate” is a chemical compound that is part of the thiazinanone family . Thiazinanones are interesting due to their significant role in pharmaceutical chemistry . Substituted thiazinanones have displayed antitumor, antifungal, and antimalarial activity .


Synthesis Analysis

Thiazinanone derivatives can be synthesized through a multicomponent condensation or a two-step process involving an amine, mercapto acid, and carbonyl compounds . For instance, novel thiazinanones were synthesized by combining the quinolone scaffold and the 1,3-thiazinan-4-one group by reaction between ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol in the presence of triethyl amine as a catalyst .


Molecular Structure Analysis

The structure of the synthesized compounds was characterized by spectral data and elemental analysis, IR, MS, 1H, and 13C NMR spectroscopy . The 13C NMR spectrum clearly showed the presence of two quaternary carbon atoms which were assigned to thiazinanone-C-5 and C-6 .


Chemical Reactions Analysis

The chemical reactivity of thiazinanone derivatives is an area of active research. The synthetic approaches of thiazinane derivatives and their chemical reactivity have been the focus of several studies .

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

A series of iminothiazolidin-4-one acetate derivatives, structurally related to Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate, were synthesized and evaluated as aldose reductase inhibitors. The highest inhibitory potency was observed for specific methyl[4-oxo-2-(benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives. These compounds have potential as novel drugs for the treatment of diabetic complications, showcasing the importance of this chemical class in medicinal chemistry (Sher Ali et al., 2012).

Antihypertensive α-Blocking Agents

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, related to the query compound, was used as a starting material for synthesizing compounds with good antihypertensive α-blocking activity. The synthesis and reactions of this compound and its derivatives emphasize the versatility of thiazole-based molecules in developing cardiovascular drugs (B. F. Abdel-Wahab et al., 2008).

Antibacterial Activity

Novel thiazolidin-4-ones, including 2-imino-5-[(Z)-1-(4-methylphenyl)methylidene]-3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones, were synthesized and showed potent inhibitory activity against various Gram-positive and Gram-negative bacteria. This research indicates the potential of thiazolidin-4-one derivatives in antimicrobial drug development (C. S. Reddy et al., 2010).

Attaching Sugars to Proteins

Cyanomethyl 1-thioglycosides, structurally similar to the query compound, were prepared and converted to methyl imidate groups, yielding 2-imino-2-methoxyethyl 1-thioglycosides. These compounds reacted readily with simple amines, amino acids, and proteins, retaining full activities. This method represents a novel approach for attaching sugars to proteins, crucial for biochemical studies and drug development (Y. Lee et al., 1976).

Nucleophilic Catalysis in Synthesis

N-heterocyclic carbenes, including imidazol-2-ylidenes, were efficient catalysts in transesterification between esters and alcohols, a process relevant to the synthesis and modification of compounds like this compound. These catalysts facilitated the acylation of alcohols with vinyl acetate, indicating the significance of such catalysts in organic synthesis (G. Grasa et al., 2002).

Future Directions

The future directions for the study of “Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential applications in pharmaceutical chemistry. The development of effective and safe antibacterial agents is one potential area of interest .

properties

IUPAC Name

methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-12-7(10)6-9-2-4-13(8,11)5-3-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGSSWYOZAWHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCS(=N)(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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